molecular formula C16H17ClN2O2 B4645340 1-{[5-(4-chlorophenyl)-3-isoxazolyl]carbonyl}-2-methylpiperidine

1-{[5-(4-chlorophenyl)-3-isoxazolyl]carbonyl}-2-methylpiperidine

Cat. No. B4645340
M. Wt: 304.77 g/mol
InChI Key: XCZNYJJDLLTUSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[5-(4-chlorophenyl)-3-isoxazolyl]carbonyl}-2-methylpiperidine, also known as JNJ-42153605, is a novel and potent inhibitor of the dopamine transporter (DAT). It was first synthesized by Janssen Pharmaceutica, a pharmaceutical company based in Belgium, and has been the subject of extensive scientific research in recent years.

Mechanism of Action

1-{[5-(4-chlorophenyl)-3-isoxazolyl]carbonyl}-2-methylpiperidine is a selective inhibitor of the DAT, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the DAT, 1-{[5-(4-chlorophenyl)-3-isoxazolyl]carbonyl}-2-methylpiperidine increases the concentration of dopamine in the synapse, leading to enhanced dopaminergic neurotransmission.
Biochemical and Physiological Effects:
The increased dopaminergic neurotransmission resulting from 1-{[5-(4-chlorophenyl)-3-isoxazolyl]carbonyl}-2-methylpiperidine administration has been shown to have a number of biochemical and physiological effects. These include increased locomotor activity, enhanced reward sensitivity, and improved cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-{[5-(4-chlorophenyl)-3-isoxazolyl]carbonyl}-2-methylpiperidine as a research tool is its selectivity for the DAT, which allows for the specific manipulation of dopaminergic neurotransmission. However, its potency and rapid onset of action can also make it difficult to control and may lead to non-specific effects.

Future Directions

There are several potential future directions for research on 1-{[5-(4-chlorophenyl)-3-isoxazolyl]carbonyl}-2-methylpiperidine. These include further investigation of its potential therapeutic applications in various neurological and psychiatric disorders, as well as its use as a tool for studying the role of dopamine in the brain. Additionally, the development of more selective and controllable inhibitors of the DAT may lead to improved research tools and potential therapeutic agents.

Scientific Research Applications

1-{[5-(4-chlorophenyl)-3-isoxazolyl]carbonyl}-2-methylpiperidine has been studied extensively for its potential use in the treatment of various neurological and psychiatric disorders, including addiction, depression, and attention deficit hyperactivity disorder (ADHD). It has also been investigated for its potential as a tool for studying the role of dopamine in the brain.

properties

IUPAC Name

[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-(2-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2/c1-11-4-2-3-9-19(11)16(20)14-10-15(21-18-14)12-5-7-13(17)8-6-12/h5-8,10-11H,2-4,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCZNYJJDLLTUSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=NOC(=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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